molecular formula C14H16N5O9P B1200236 Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) CAS No. 36940-87-1

Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate)

Cat. No. B1200236
CAS RN: 36940-87-1
M. Wt: 429.28 g/mol
InChI Key: QNPSLGPIZRJDAN-UISLRAPISA-N
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Description

Synthesis Analysis

The synthesis of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) derivatives, such as 2'-O-succinyl cAMP, involves specific chemical modifications to introduce the succinate group at the 2' position of the ribose moiety. Cailla and Delaage (1972) presented a method for succinylating adenosine 3′,5′-cyclic monophosphate, yielding derivatives including 2′-O-succinyl, 6-N-succinyl, and combined 6-N,2′-O-succinyl forms, purified through chromatography for further applications (Cailla & Delaage, 1972).

Molecular Structure Analysis

The crystal and molecular structure of adenosine 3',5'-cyclic phosphate, a core component of the derivative's structure, was elucidated through single-crystal x-ray diffraction, revealing details about the conformation of the glycosidic bond and the furanose ring's puckering. Such structural insights provide a foundation for understanding the modified compound's behavior (Watenpaugh et al., 1968).

Chemical Reactions and Properties

The chemical reactivity of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) involves interactions with various enzymes and biochemical pathways. For instance, the compound's ability to engage with cyclic AMP-dependent protein kinase or its susceptibility to hydrolysis by specific phosphodiesterases can be significantly influenced by the introduction of the succinate group (Hong et al., 1975).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and stability, of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate), can be deduced from its molecular structure and modifications. These properties are crucial for its handling and application in various experimental settings. The crystal structure analysis provides insights into the compound's solid-state characteristics and potential interactions in biological systems (Padmaja et al., 1991).

Chemical Properties Analysis

The chemical properties of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) reflect its role and functionality in biochemical processes. Modifications like the succinate addition impact its interaction with cellular enzymes and receptors, altering its biochemical role compared to the unmodified cAMP. The enzymatic activity towards this compound, including its recognition and catalysis by specific enzymes, underscores its biochemical significance and potential therapeutic applications (Drummond & Powell, 1970).

Scientific Research Applications

Role in Steroidogenesis

Research shows that adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate), also known as adenosine 3',5'-cyclic phosphate, stimulates the conversion of cholesterol to pregnenolone in rat adrenal mitochondria. This suggests its significant role in activating mitochondrial enzymes critical for corticosteroidogenesis (Roberts et al., 1967).

Enzymatic Activity and Biological Materials

A study focused on the enzymatic activity capable of destroying adenosine 3',5'-phosphate in various mammalian tissues. It identifies the role of a magnesium-dependent phosphodiesterase that catalyzes the hydrolysis of this cyclic nucleotide, underscoring its importance in controlling adenosine 3',5'-phosphate levels in biological systems (Butcher & Sutherland, 1962).

Structural Analysis

The crystal and molecular structure of adenosine 3',5'-cyclic phosphate has been determined, providing insights into its molecular conformation and the potential implications for its biological functions (Watenpaugh et al., 1968).

Radioimmunoassay Development

Adenosine 3',5'-cyclic phosphate's role in scientific research extends to the development of a sensitive and specific radioimmunoassay for its measurement. This advancement allows for more precise analysis of the nucleotide in biological samples, highlighting its importance in biochemical research (Steiner et al., 1969).

Bioorganometallic Chemistry

Research in bioorganometallic chemistry demonstrates the reaction of adenosine monophosphate derivatives with certain complexes, pointing towards its potential applications in understanding biochemical reactions at the molecular level (Smith et al., 1993).

Synthesis and Structure-Activity Relationships

Adenosine cyclic 3',5'-phosphate analogs have been synthesized and studied for their ability to stimulate protein kinases and to be hydrolyzed by phosphodiesterases. These studies are crucial for understanding the structure-activity relationships of this molecule (Meyer & Miller, 1974).

Impact on Escherichia coli Growth

This molecule is also significant in microbiology, as shown by its stimulation of anaerobic growth in a cyclic AMP-deficient mutant strain of Escherichia coli, indicating its role in microbial metabolism and physiology (Patrick & Dobrogosz, 1973).

Mechanism of Action

Target of Action

The primary target of 2’-O-Succinyl-cAMP is the adenylyl cyclase enzyme . This enzyme plays a crucial role in the production of intracellular second messengers, particularly cyclic adenosine monophosphate (cAMP) .

Mode of Action

2’-O-Succinyl-cAMP interacts with its target, the adenylyl cyclase enzyme, by acting as an agonist . This interaction leads to the production of cAMP, which serves as a second messenger within the cell . The compound’s interaction with its target results in changes in the production of intracellular second messengers .

Biochemical Pathways

The primary biochemical pathway affected by 2’-O-Succinyl-cAMP is the cAMP pathway . This pathway is initiated by the activation of adenylyl cyclase, leading to the production of cAMP . The increase in cAMP activates cAMP-dependent protein kinase A, which phosphorylates specific substrates resulting in a variety of cell type-dependent effects .

Pharmacokinetics

It is known that the compound is used in enzyme immunoassays, where it is linked to horseradish peroxidase . This suggests that the compound may have properties that allow it to be easily detected and measured, which could impact its bioavailability.

Result of Action

The action of 2’-O-Succinyl-cAMP results in a variety of molecular and cellular effects. The production of cAMP leads to the activation of protein kinase A, which can have various effects depending on the cell type . For example, in some cells, increasing cAMP promotes relaxation . Succinylation of proteins contributes to many cellular processes such as proliferation, growth, differentiation, metabolism and even tumorigenesis .

Action Environment

The action of 2’-O-Succinyl-cAMP can be influenced by various environmental factors. For example, the presence of calcium ions (Ca2+) has been reported to be necessary for antigen binding by polyclonal antibodies raised against cyclic AMP (cAMP) by the immunization of animals with a 2’-O-succinyl cAMP/bovine albumin conjugate . This suggests that the action, efficacy, and stability of 2’-O-Succinyl-cAMP could be influenced by the presence of certain ions in the environment .

Safety and Hazards

Cyclic AMP is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It is also classified as a combustible dust .

properties

IUPAC Name

4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPSLGPIZRJDAN-UISLRAPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N5O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958128
Record name 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36940-87-1
Record name Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36940-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinyladenosine 3',5'-cyclic monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2'-O-Succinyl-cAMP facilitate the measurement of cAMP in biological samples?

A1: 2'-O-Succinyl-cAMP is a key component in enzyme immunoassays designed to quantify cAMP levels. The molecule acts as a tracer, meaning it's chemically modified to enable detection. In this case, 2'-O-Succinyl-cAMP is covalently linked to the enzyme acetylcholinesterase. This conjugate competes with free cAMP in the sample for binding to anti-cAMP antibodies immobilized on a surface []. The amount of enzyme-linked 2'-O-Succinyl-cAMP bound to the antibodies is inversely proportional to the concentration of free cAMP in the sample. By measuring the enzymatic activity of the bound conjugate, researchers can indirectly determine the original cAMP concentration in the sample.

Q2: Why is calcium important when using antibodies raised against 2'-O-Succinyl-cAMP conjugates?

A2: Research suggests that some polyclonal antibodies raised against 2'-O-Succinyl-cAMP coupled to carrier proteins, like bovine albumin, exhibit calcium-dependent antigen binding []. This means the presence of calcium ions (Ca²⁺) is crucial for the antibody to effectively recognize and bind to the 2'-O-Succinyl-cAMP conjugate. The exact mechanism is not fully understood, but it's proposed that calcium ions might interact with both the antibody and the 2'-O-Succinyl-cAMP, forming a stable complex that facilitates binding. This calcium dependence highlights the importance of carefully controlling calcium concentrations in assay conditions when using such antibodies for accurate and reliable cAMP measurements.

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